Home > Products > Building Blocks P5454 > 3,4-Diiodobenzoic acid
3,4-Diiodobenzoic acid - 35674-20-5

3,4-Diiodobenzoic acid

Catalog Number: EVT-299260
CAS Number: 35674-20-5
Molecular Formula: C7H4I2O2
Molecular Weight: 373.91 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3,4-Diiodobenzoic acid can be synthesized through various chemical reactions involving benzoic acid and iodine. It falls under the category of diiodo-substituted benzoic acids, which are a subset of aromatic carboxylic acids. The compound is classified as a halogenated organic compound, specifically an iodinated benzoic acid.

Synthesis Analysis

Methods of Synthesis

Several methods exist for synthesizing 3,4-diiodobenzoic acid, primarily involving iodination reactions. One efficient method includes:

  1. Direct Iodination: The reaction of benzoic acid with iodine in the presence of a suitable oxidizing agent can yield 3,4-diiodobenzoic acid. Common oxidants used include potassium iodate or iodine monochloride.
  2. Electrophilic Aromatic Substitution: This method involves the electrophilic attack of iodine on the aromatic ring, facilitated by a Lewis acid catalyst such as iron(III) chloride.

Technical Details

The synthesis typically requires controlled conditions to prevent over-iodination and to achieve high yields. Reactions are often monitored using techniques such as thin-layer chromatography and spectroscopic methods (NMR, IR) to confirm product formation.

Chemical Reactions Analysis

Reactions and Technical Details

3,4-Diiodobenzoic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols in the presence of an acid catalyst forms esters.
  2. Amidation: The carboxylic acid can react with amines to form amides.
  3. Cross-Coupling Reactions: The iodine substituents serve as leaving groups in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules.

These reactions are significant for synthesizing pharmaceuticals and advanced materials.

Mechanism of Action

Process and Data

The mechanism for the electrophilic substitution reaction involves:

  1. Formation of an Electrophile: Iodine is activated by a Lewis acid to form a more reactive electrophile.
  2. Electrophilic Attack: The electrophile attacks the electron-rich aromatic ring, resulting in the substitution of hydrogen atoms by iodine.
  3. Deprotonation: The carboxylic group may facilitate deprotonation, stabilizing the intermediate formed during substitution.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to pale yellow crystalline solid.
  • Melting Point: Approximately 210 °C.
  • Solubility: Soluble in organic solvents like ethanol and partially soluble in water.

Chemical Properties

  • Acidity: Exhibits acidic behavior due to the carboxylic group.
  • Reactivity: Highly reactive due to the presence of iodine substituents which can participate in nucleophilic substitutions.
Applications

Scientific Uses

3,4-Diiodobenzoic acid has several applications in scientific research:

  • Synthesis Intermediate: Used as a building block in organic synthesis for pharmaceuticals and agrochemicals.
  • Contrast Agent: Its iodinated nature makes it suitable for use in medical imaging as a contrast agent.
  • Material Science: Employed in developing radiopaque materials for medical devices.

The unique properties of 3,4-diiodobenzoic acid continue to make it an important compound in both academic research and industrial applications.

Historical Development and Evolution in Contrast Agent Design

Emergence of Triiodobenzoic Acid Derivatives in Radiographic Imaging

The foundation of modern iodinated contrast media rests on the triiodobenzoic acid scaffold, a benzene ring substituted with three iodine atoms at positions 2, 4, and 6. This configuration maximizes X-ray attenuation due to iodine’s high atomic number (Z = 53), which efficiently absorbs diagnostic X-ray energies (30–120 keV). Early contrast agents, such as sodium iodide, were abandoned due to severe toxicity (e.g., iodism and nephrotoxicity) [1] [5]. The breakthrough came with the synthesis of triiodobenzoic acid derivatives in the 1950s, where covalent bonding of iodine to a benzoic acid core improved biological tolerance while retaining radiopacity [1] [10].

Molecular Design and Early Derivatives

  • Acetrizoic acid and diatrizoate represented first-generation ionic monomers, featuring a carboxyl group (–COOH) that conferred water solubility but necessitated counterions (e.g., sodium or meglumine). These agents delivered an iodine-to-particle ratio of 1.5:1 (three iodine atoms per two ions in solution) [1] [7].
  • Structural modifications focused on side chains (e.g., acetamido groups at positions 3 and 5) to enhance solubility and reduce protein binding. For example, iothalamate incorporated hydrophilic hydroxyl groups, reducing acute reaction rates compared to unsubstituted analogs [1] [10].
  • Iodipamide (a dimeric derivative) emerged in the 1960s, linking two triiodobenzoic acid units to achieve a 3:1 iodine-to-particle ratio. This doubled iodine delivery per osmotic unit, improving vascular enhancement [1].

Table 1: Key Ionic Triiodobenzoic Acid Derivatives

CompoundTypeIodine:Particle RatioMolecular Weight (g/mol)Primary Clinical Use
DiatrizoateIonic monomer1.5:1614Angiography, urography
IothalamateIonic monomer1.5:1637CT, spinal imaging
IodipamideIonic dimer3:11143Cholangiography

Limitations of Ionic Agents

Despite efficacy, ionic derivatives carried significant drawbacks:

  • High osmolality (5–8× plasma osmolality) caused fluid shifts, leading to patient discomfort (e.g., heat sensation, vomiting) and endothelial damage [1] [5].
  • Electrolyte imbalances arose from sodium-containing formulations, posing risks in cardiac imaging [2] [5].
  • Chemical toxicity of the ionic carboxyl group contributed to complement activation and pseudoallergic reactions [1] [4].

These challenges catalyzed research into nonionic structures in the 1970s–1980s [1] [6].

Transition from Ionic to Nonionic Formulations in Modern Contrast Media

The shift to nonionic agents marked a paradigm shift in radiopharmaceutical design, prioritizing osmolality reduction and biological inertness. Nonionic compounds replaced the carboxyl group with non-dissociating polar side chains (e.g., hydroxyl and amide groups), eliminating counterions and reducing osmotic load [1] [6].

Nonionic Monomers and Dimers

  • Iohexol and iopamidol (nonionic monomers, 1970s–1980s) featured hydrophilic polyhydroxyalkyl chains (e.g., glucitol) instead of carboxyl groups. This achieved an iodine-to-particle ratio of 3:1 and osmolality 2–3× plasma, significantly improving patient tolerance [1] [6].
  • Iodixanol (nonionic dimer, 1990s) linked two nonionic triiodobenzoic acid units, yielding a 6:1 iodine-to-particle ratio and isotonicity (290 mOsm/kg). This minimized hemodynamic disturbances during coronary angiography [1] [8].

Table 2: Osmolality Comparison Across Contrast Agent Generations

Agent TypeExampleOsmolality (mOsm/kg H₂O)Relative Osmolality (vs. Plasma)
Ionic monomerDiatrizoate1500–20005–8×
Ionic dimerIoxaglate600–8002–3×
Nonionic monomerIohexol500–7002–3×
Nonionic dimerIodixanol290Iso-osmolar

Clinical Impact of Nonionic Agents

  • Reduced hypersensitivity reactions (HSRs): Large cohort studies (e.g., 248,209 CT scans) show HSR rates for nonionic monomers (iohexol: 0.4%, ioversol: 0.4%) are 5–8× lower than second-line agents like iodixanol (2%) [4].
  • Enhanced imaging precision: Low viscosity and osmolality enable rapid bolus injections for dynamic CT (e.g., multiphase liver studies), reducing motion artifacts from patient discomfort [1] [5].
  • Renal safety: Iso-osmolar agents (e.g., iodixanol) exhibit lower rates of contrast-induced nephropathy in high-risk patients (e.g., cancer patients with eGFR >60 mL/min) compared to low-osmolar monomers like iopromide [8].

Molecular Innovations

  • Side-chain engineering: Iomeprol integrates flexible polyethylene glycol chains, lowering viscosity without compromising solubility [1] [10].
  • Nanocarrier integration: Ethyl esters of triiodobenzoic acid derivatives serve as hydrophobic cores for polymeric nanoparticles, enabling targeted imaging and higher iodine payloads [3].

The evolution from ionic triiodobenzoic acids to sophisticated nonionic agents underscores a century of innovation driven by molecular optimization for safety and efficacy.

Table 3: Structural Evolution of Iodinated Contrast Media

GenerationMolecular FeaturesRepresentative Agents
Ionic monomers–COOH group + counterion (Na⁺/meglumine)Diatrizoate, iothalamate
Ionic dimersTwo triiodobenzoic units + one counterionIoxaglate, iodipamide
Nonionic monomersPolyhydroxyalkyl side chains (no dissociation)Iohexol, ioversol, iopromide
Nonionic dimersTwo nonionic units linked by hydrophilic spacerIodixanol

Properties

CAS Number

35674-20-5

Product Name

3,4-Diiodobenzoic acid

IUPAC Name

3,4-diiodobenzoic acid

Molecular Formula

C7H4I2O2

Molecular Weight

373.91 g/mol

InChI

InChI=1S/C7H4I2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)

InChI Key

DFYULHRIYLAUJM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)I)I

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.